molecular formula C6H7Cl B14263048 5-Chloro-5-methylcyclopenta-1,3-diene CAS No. 140458-35-1

5-Chloro-5-methylcyclopenta-1,3-diene

Cat. No.: B14263048
CAS No.: 140458-35-1
M. Wt: 114.57 g/mol
InChI Key: RJKSJKAFVSTHOY-UHFFFAOYSA-N
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Description

5-Chloro-5-methylcyclopenta-1,3-diene is an organic compound with the molecular formula C6H7Cl It is a derivative of cyclopentadiene, where one hydrogen atom is replaced by a chlorine atom and another by a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-5-methylcyclopenta-1,3-diene typically involves the chlorination of 5-methylcyclopenta-1,3-diene. This can be achieved through the reaction of 5-methylcyclopenta-1,3-diene with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent over-chlorination.

Industrial Production Methods

On an industrial scale, the production of this compound can be integrated into the production processes of other chlorinated hydrocarbons. The process involves the continuous chlorination of 5-methylcyclopenta-1,3-diene in a flow reactor, followed by purification steps such as distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-5-methylcyclopenta-1,3-diene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or alkoxides.

    Addition Reactions: The double bonds in the cyclopentadiene ring can participate in addition reactions with electrophiles such as hydrogen halides or halogens.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide or ammonia.

    Addition Reactions: Conducted in non-polar solvents like hexane or dichloromethane, with reagents such as bromine or hydrogen chloride.

    Oxidation Reactions: Performed using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate in solvents like acetone or water.

Major Products Formed

    Substitution Reactions: Products include 5-methylcyclopenta-1,3-diene derivatives with various functional groups replacing the chlorine atom.

    Addition Reactions: Products include dihalogenated or halohydrin derivatives.

    Oxidation Reactions: Products include epoxides or hydroxylated derivatives.

Scientific Research Applications

5-Chloro-5-methylcyclopenta-1,3-diene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 5-Chloro-5-methylcyclopenta-1,3-diene involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chlorine atom, making it reactive towards nucleophiles. The double bonds in the cyclopentadiene ring also allow for participation in pericyclic reactions such as the Diels-Alder reaction, forming cyclic adducts with dienophiles.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta-1,3-diene: The parent compound without the chlorine and methyl substituents.

    5-Methylcyclopenta-1,3-diene: Similar structure but without the chlorine atom.

    5-Chlorocyclopenta-1,3-diene: Similar structure but without the methyl group.

Uniqueness

5-Chloro-5-methylcyclopenta-1,3-diene is unique due to the presence of both chlorine and methyl substituents, which influence its reactivity and chemical properties

Properties

140458-35-1

Molecular Formula

C6H7Cl

Molecular Weight

114.57 g/mol

IUPAC Name

5-chloro-5-methylcyclopenta-1,3-diene

InChI

InChI=1S/C6H7Cl/c1-6(7)4-2-3-5-6/h2-5H,1H3

InChI Key

RJKSJKAFVSTHOY-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC=C1)Cl

Origin of Product

United States

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